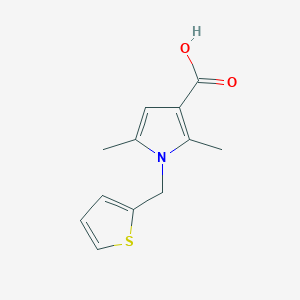

2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRBXKXOHIDTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371264 | |

| Record name | 2,5-Dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-14-1 | |

| Record name | 2,5-Dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a heterocyclic compound of interest for pharmaceutical and materials science research. The synthesis is strategically designed as a three-step sequence, commencing with the construction of the core pyrrole scaffold using the Knorr pyrrole synthesis, followed by N-alkylation to introduce the thienylmethyl moiety, and culminating in the saponification of the ester to yield the final carboxylic acid. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data to ensure reproducibility. The methodologies are grounded in established chemical literature, offering a field-proven guide for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including chlorophyll, vitamin B12, and blockbuster drugs like atorvastatin.[1] The biological activity of pyrrole derivatives is highly dependent on their substitution pattern, making the development of regioselective and versatile synthetic routes a critical endeavor. The target molecule, this compound (CAS 306936-14-1)[2], combines the pyrrole core with a thiophene moiety, another important heterocycle in pharmacologically active compounds, and a carboxylic acid group, which can serve as a handle for further derivatization or as a key pharmacophoric feature. This guide presents an authoritative pathway for its synthesis, designed for clarity, efficiency, and high yield.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The final carboxylic acid can be readily obtained from its corresponding ethyl ester via hydrolysis. The N-thienylmethyl bond can be formed through a standard nucleophilic substitution reaction on a pre-existing 2,5-dimethylpyrrole-3-carboxylate scaffold. This core scaffold is efficiently assembled via the classic Knorr pyrrole synthesis. This multi-step approach allows for controlled installation of each substituent, ensuring high regioselectivity and overall process efficiency.

Caption: Retrosynthetic pathway for the target molecule.

Core Synthesis Pathway: A Three-Step Approach

The selected pathway is divided into three distinct, high-yielding steps. Each phase is detailed below with mechanistic insights and a complete experimental protocol.

Step 1: Knorr Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Principle and Rationale: The Knorr pyrrole synthesis is a cornerstone reaction in heterocyclic chemistry, prized for its ability to construct highly substituted pyrroles from simple acyclic precursors.[3][4] The method involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester.[3] A significant advantage of this method is that the α-aminoketone, which is often unstable and prone to self-condensation, can be generated in situ. In this protocol, ethyl acetoacetate serves as the precursor for both reacting partners. One equivalent is converted to ethyl 2-oximinoacetoacetate via nitrosation, which is then reduced by zinc dust in acetic acid to the transient α-aminoketone. This immediately condenses with a second equivalent of ethyl acetoacetate to form the pyrrole ring.

Experimental Protocol:

-

Preparation of Oxime: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes after addition is complete.

-

Reduction and Cyclization: To a separate flask containing a stirred solution of ethyl acetoacetate (1.0 eq) in glacial acetic acid, gradually add zinc dust (2.0 eq).

-

Concurrently and slowly, add the previously prepared cold oxime solution to the zinc/ethyl acetoacetate slurry. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to 80-90 °C for 30 minutes to ensure the reaction goes to completion.

-

Work-up: Pour the hot mixture into a large volume of ice-water. The product will precipitate as a solid.

-

Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the solid from ethanol or methanol to afford pure Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate as a crystalline solid.[5][6]

| Reactant/Product | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |

| Ethyl acetoacetate | 141-97-9 | C6H10O3 | 130.14 | - |

| Sodium Nitrite | 7632-00-0 | NaNO2 | 69.00 | - |

| Zinc | 7440-66-6 | Zn | 65.38 | - |

| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 2199-52-2 | C9H13NO2 | 167.20 | 65-75% |

Table 1: Quantitative data for Step 1.

Step 2: N-Alkylation with 2-(Chloromethyl)thiophene

Principle and Rationale: The N–H proton of the pyrrole ring is weakly acidic and can be removed by a suitable base to generate a nucleophilic pyrrolide anion. This anion readily participates in SN2 reactions with alkyl halides. In this step, a strong base like sodium hydride (NaH) is used in an aprotic polar solvent such as dimethylformamide (DMF) to deprotonate the pyrrole nitrogen. The resulting anion then displaces the chloride from 2-(chloromethyl)thiophene to form the N-substituted product, Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate.[]

Experimental Protocol:

-

Deprotonation: To a flame-dried flask under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with dry hexanes to remove the oil.

-

Add anhydrous DMF, and cool the suspension to 0 °C.

-

Add a solution of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

-

Alkylation: Slowly add 2-(chloromethyl)thiophene (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-alkylated ester.

| Reactant/Product | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |

| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 2199-52-2 | C9H13NO2 | 167.20 | - |

| Sodium Hydride (60%) | 7646-69-7 | NaH | 24.00 | - |

| 2-(Chloromethyl)thiophene | 636-63-5 | C5H5ClS | 132.61 | - |

| Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate | 175276-51-4 | C14H17NO2S | 279.36 | 80-90% |

Table 2: Quantitative data for Step 2.

Step 3: Saponification to the Final Carboxylic Acid

Principle and Rationale: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester. A strong base, such as potassium hydroxide (KOH), attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate salt is stable under the basic conditions. A subsequent acidification step protonates the carboxylate to yield the final this compound, which typically precipitates from the aqueous solution.

Experimental Protocol:

-

Hydrolysis: Dissolve the N-alkylated ester (1.0 eq) from Step 2 in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add potassium hydroxide (KOH, 3.0-5.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the final product.[8]

| Reactant/Product | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |

| Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate | 175276-51-4 | C14H17NO2S | 279.36 | - |

| Potassium Hydroxide | 1310-58-3 | KOH | 56.11 | - |

| This compound | 306936-14-1 | C12H13NO2S | 251.31 | >90% |

Table 3: Quantitative data for Step 3.

Overall Synthesis Workflow

The complete three-step synthesis provides an efficient and reliable route to the target compound from commercially available starting materials.

Caption: Complete experimental workflow for the synthesis.

Conclusion

This guide has outlined a validated, three-step synthetic pathway for the preparation of this compound. By leveraging the classical Knorr pyrrole synthesis followed by standard N-alkylation and saponification protocols, the target molecule can be produced in high yield and purity. The detailed experimental procedures and mechanistic rationale provide researchers with a reliable and reproducible method for accessing this valuable heterocyclic compound for further investigation in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. ETHYL 2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the essential physicochemical properties of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid , a heterocyclic compound with potential applications in pharmaceutical development. While specific experimental values for this compound are not widely published, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to determine these critical parameters. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity and reproducibility, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The molecular structure of this compound incorporates a pyrrole core, a thiophene moiety, and a carboxylic acid group, suggesting a unique combination of aromaticity, acidity, and lipophilicity that warrants thorough investigation.

Core Physicochemical Properties: A Framework for Investigation

A comprehensive understanding of a compound's physicochemical profile is the bedrock of its development. For this compound, the following properties are of primary importance.

| Property | Symbol | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₃NO₂S | Defines the elemental composition.[1] |

| Molecular Weight | 235.30 g/mol | Influences diffusion, bioavailability, and formulation. |

| CAS Number | 306936-14-1 | Unique identifier for the chemical substance.[1] |

| Melting Point | M.P. | Indicator of purity and solid-state stability.[2][3] |

| Aqueous Solubility | S | Critical for absorption and distribution in biological systems. |

| Acid Dissociation Constant | pKa | Governs the ionization state at different physiological pH values, affecting solubility, permeability, and receptor binding.[4] |

| Partition Coefficient | LogP / LogD | Measures lipophilicity, which is crucial for predicting membrane permeability and in vivo distribution.[5] |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, step-by-step methodologies for the determination of the key physicochemical properties of this compound. The rationale behind each procedural step is elucidated to provide a deeper understanding of the experimental design.

Determination of Aqueous Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. The following protocol outlines a reliable method for determining the aqueous solubility of an organic acid.[6][7][8][9][10]

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a buffered aqueous solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

Step-by-Step Methodology:

-

Preparation of Buffered Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Calculate the solubility in mg/mL or µg/mL by comparing the analytical response to a standard curve of the compound.

Causality and Self-Validation:

-

Use of Buffers: Ensures that the pH of the medium remains constant, which is crucial as the solubility of an ionizable compound like a carboxylic acid is pH-dependent.

-

Equilibration Time: A sufficient equilibration period is necessary to ensure that the measured concentration represents the true thermodynamic solubility.

-

Excess Solid: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

-

Validated Analytical Method: The use of a specific and sensitive analytical method like HPLC ensures accurate quantification of the dissolved compound.

Diagram of Solubility Determination Workflow:

Caption: Workflow for Aqueous Solubility Determination.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which 50% of the molecules are in their ionized (carboxylate) and non-ionized (carboxylic acid) forms. Potentiometric titration is a highly accurate method for pKa determination.[11][12][13]

Principle: A solution of the compound is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

Causality and Self-Validation:

-

Calibrated pH Meter: Ensures accurate pH measurements, which are fundamental to the determination.

-

Standardized Titrant: The use of a titrant with a precisely known concentration is crucial for accurate determination of the equivalence point.

-

Co-solvent: For compounds with low aqueous solubility, a co-solvent is necessary to keep the compound in solution throughout the titration.

-

Multiple Titrations: Performing a minimum of three titrations ensures the reliability and reproducibility of the determined pKa value.[12]

Diagram of Potentiometric Titration for pKa Determination:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of the Partition Coefficient (LogP/LogD)

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a key indicator of lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant. The shake-flask method is the gold standard for LogP and LogD determination.[5][14][15][16][17]

Principle: The compound is partitioned between n-octanol and a buffered aqueous phase. After equilibration, the concentration of the compound in each phase is measured, and the ratio of the concentrations is used to calculate LogP or LogD.

Step-by-Step Methodology:

-

Phase Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours to ensure mutual saturation.

-

Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases.

-

Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed vial.

-

Equilibration: Shake the vial for a sufficient time (e.g., 2-4 hours) at a constant temperature to allow for partitioning equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Sample Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases and determine the concentration of the compound in each using a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

-

LogP (for the neutral species): LogP = log₁₀ ([Concentration in octanol] / [Concentration in water])

-

LogD (at a specific pH): LogD = log₁₀ ([Total concentration in octanol] / [Total concentration in water])

-

Causality and Self-Validation:

-

Phase Pre-saturation: Prevents volume changes of the phases during the experiment, which would affect the accuracy of the concentration measurements.

-

Equilibration: Ensures that the partitioning has reached a thermodynamic equilibrium.

-

Careful Phase Separation: Prevents cross-contamination of the phases, which is a common source of error.[14]

-

Mass Balance: For validation, the total amount of compound recovered from both phases should be compared to the initial amount added.

Diagram of Shake-Flask Method for LogD Determination:

Caption: Workflow for LogD Determination using the Shake-Flask Method.

Conclusion

The physicochemical properties of this compound are fundamental to its potential development as a therapeutic agent or functional material. This guide provides a robust framework and detailed, field-proven protocols for the accurate and reliable determination of its aqueous solubility, pKa, and partition coefficient. By understanding the rationale behind each experimental step and incorporating self-validating measures, researchers can generate high-quality data that will confidently guide formulation development, predict in vivo behavior, and ultimately accelerate the journey from discovery to application. The principles and methodologies outlined herein are aligned with the stringent standards of scientific integrity and are intended to empower researchers in their pursuit of novel chemical entities.

References

- 1. echemi.com [echemi.com]

- 2. iupac.org [iupac.org]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. web.williams.edu [web.williams.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. lifescienceglobal.com [lifescienceglobal.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of novel chemical entities is a cornerstone of modern drug discovery. Pyrrole derivatives, in particular, have garnered significant interest due to their diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the postulated mechanism of action for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a compound of interest within this promising class of molecules. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related compounds to propose a scientifically grounded, hypothetical mechanism of action.[4] We will explore its potential as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, detailing the theoretical underpinnings of this hypothesis and outlining a rigorous experimental framework for its validation. This guide is intended to serve as a foundational resource for researchers embarking on the study of this compound and similar pyrrole-3-carboxylic acid derivatives.

Introduction: The Therapeutic Promise of Pyrrole-3-Carboxylic Acid Derivatives

The pyrrole ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrrole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[3] Within this class, pyrrole-3-carboxylic acid derivatives have emerged as a particularly fruitful area of investigation. The carboxylic acid moiety provides a key interaction point for biological targets, and substitutions on the pyrrole ring can significantly influence potency, selectivity, and pharmacokinetic properties.[5]

The subject of this guide, this compound, features a pyrrole-3-carboxylic acid core, dimethyl substitutions at the 2 and 5 positions, and a 2-thienylmethyl group at the 1-position. While the biological activity of this specific molecule is not yet extensively documented, the structural motifs present suggest a potential for interaction with key signaling pathways implicated in disease. Notably, related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been investigated as potential anticancer agents, with evidence pointing towards the inhibition of VEGFR-2.[4]

Postulated Mechanism of Action: Inhibition of VEGFR-2 Signaling

Based on the structure-activity relationships of analogous compounds, we postulate that this compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.

The proposed mechanism is centered on the molecule's ability to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition would prevent the phosphorylation of downstream signaling molecules, thereby abrogating the pro-angiogenic signals initiated by VEGF.

The VEGFR-2 Signaling Cascade

A visual representation of the VEGFR-2 signaling pathway is provided below.

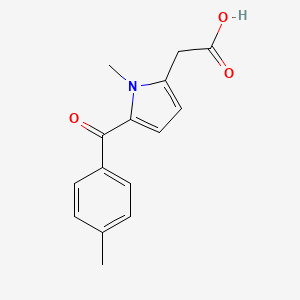

Figure 1: Postulated inhibition of the VEGFR-2 signaling pathway.

Experimental Validation Framework

To rigorously test the hypothesis of VEGFR-2 inhibition, a multi-faceted experimental approach is necessary. This section outlines the key protocols and methodologies.

In Vitro Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

Protocol:

-

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

-

Procedure: a. A series of dilutions of the test compound are prepared. b. The compound is incubated with the VEGFR-2 enzyme. c. The kinase reaction is initiated by the addition of ATP and the substrate. d. The reaction is allowed to proceed for a defined period at a controlled temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation ([γ-³²P]ATP) or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Expected Outcome: A potent and dose-dependent inhibition of VEGFR-2 kinase activity, with a low IC₅₀ value, would provide strong evidence for the proposed mechanism.

Cellular Assays for Angiogenesis

To assess the compound's effect in a more biologically relevant context, cellular assays that model key aspects of angiogenesis are employed.

3.2.1. Endothelial Cell Proliferation Assay

Protocol:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays.

-

Procedure: a. HUVECs are seeded in 96-well plates. b. The cells are treated with various concentrations of the test compound in the presence of VEGF. c. After an incubation period (e.g., 72 hours), cell proliferation is assessed using a standard method such as the MTT or SRB assay.

-

Data Analysis: The GI₅₀ (Growth Inhibition 50) value is calculated.

3.2.2. Endothelial Cell Migration Assay (Wound Healing Assay)

Protocol:

-

Procedure: a. A confluent monolayer of HUVECs is created. b. A "wound" is created by scratching the monolayer with a pipette tip. c. The cells are treated with the test compound and VEGF. d. The closure of the wound is monitored and quantified over time using microscopy.

3.2.3. Tube Formation Assay

Protocol:

-

Procedure: a. HUVECs are seeded on a basement membrane extract (e.g., Matrigel). b. The cells are treated with the test compound and VEGF. c. The formation of capillary-like structures (tubes) is observed and quantified.

Expected Outcomes for Cellular Assays:

| Assay | Expected Result with Compound Treatment |

| Cell Proliferation | Dose-dependent decrease in VEGF-stimulated proliferation |

| Cell Migration | Inhibition of wound closure |

| Tube Formation | Disruption of endothelial cell tube formation |

In Vivo Tumor Xenograft Model

The final preclinical validation step involves assessing the compound's anti-tumor efficacy in an in vivo model.

Protocol:

-

Model: Immunocompromised mice are implanted with human tumor cells that are known to be dependent on angiogenesis for growth (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma).

-

Procedure: a. Once tumors are established, the mice are treated with the test compound or a vehicle control. b. Tumor volume is measured regularly. c. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31).

Expected Outcome: A significant reduction in tumor growth in the compound-treated group compared to the control group would provide strong evidence for its anti-angiogenic and anti-tumor activity.

Experimental Workflow Diagram

Figure 2: A tiered experimental workflow for mechanism of action validation.

Conclusion and Future Directions

This technical guide has outlined a plausible, scientifically-backed hypothesis for the mechanism of action of this compound as a VEGFR-2 inhibitor. The proposed experimental framework provides a clear and logical path for validating this hypothesis, from initial in vitro target engagement to in vivo efficacy studies. The successful execution of these experiments would not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of pyrrole-3-carboxylic acid derivatives as a valuable class of therapeutic agents. Future work should also include comprehensive pharmacokinetic and toxicology studies to fully characterize the drug-like properties of this promising molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

CAS number for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

An In-depth Technical Guide to 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 306936-14-1), a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors.[1][2] As a substituted pyrrole derivative, it serves as a valuable building block, or scaffold, for the synthesis of more complex molecules with potential therapeutic applications. This guide details its fundamental physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its potential applications in drug discovery, and provides essential safety and handling protocols. The content is tailored for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Compound Identification and Physicochemical Properties

This compound is a molecule that integrates three key heterocyclic and functional moieties: a pyrrole core, a thiophene ring, and a carboxylic acid group. This unique combination makes it a versatile intermediate in organic synthesis. The pyrrole ring is a common feature in numerous biologically active compounds, and its N-substitution with a thienylmethyl group offers a vector for exploring structure-activity relationships (SAR) in drug design.

Table 1: Core Compound Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 306936-14-1 | [1][2] |

| Molecular Formula | C12H13NO2S | [1] |

| IUPAC Name | 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylic acid | N/A |

| Molecular Weight | 239.30 g/mol | Calculated |

| Appearance | Off-white to light yellow powder (Typical) | N/A |

| Purity | ≥97% (Commercially available grades) |[3] |

Synthesis and Mechanistic Rationale

The synthesis of N-substituted pyrrole carboxylic acids can be approached through several strategies. A robust and logical pathway for the target compound involves a two-step process: first, the formation of the N-substituted pyrrole ring via the Paal-Knorr synthesis, followed by regioselective functionalization to introduce the carboxylic acid group.

Step 1: Paal-Knorr Synthesis of N-(2-Thienylmethyl)-2,5-dimethylpyrrole

The Paal-Knorr synthesis is the cornerstone reaction for forming pyrrole rings from 1,4-dicarbonyl compounds. It offers high yields and operational simplicity.

-

Mechanism and Rationale: The reaction proceeds by condensing a primary amine (2-thiophenemethanamine) with a 1,4-dicarbonyl compound (acetonylacetone, also known as 2,5-hexanedione). The amine's nucleophilic nitrogen attacks one of the carbonyl carbons, initiating a cascade of intramolecular cyclization and dehydration steps to yield the highly stable aromatic pyrrole ring. The choice of a protic solvent like ethanol or acetic acid is critical as it facilitates the proton transfer steps required for the dehydration. Heating is necessary to overcome the activation energy for the cyclization and dehydration steps.

Step 2: Vilsmeier-Haack Formylation and Subsequent Oxidation

Introducing a substituent at the 3-position of the 2,5-dimethylpyrrole ring requires an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocycles like pyrroles.

-

Mechanism and Rationale: The Vilsmeier reagent (chloroiminium ion) is pre-formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This electrophile preferentially attacks the electron-rich C3 position of the pyrrole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like potassium permanganate (KMnO4) or silver oxide (Ag2O). This two-stage approach provides excellent regioselectivity and high overall yield.

Detailed Experimental Protocol

Materials:

-

Acetonylacetone (2,5-hexanedione)

-

2-Thiophenemethanamine

-

Glacial Acetic Acid

-

Phosphorus Oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Potassium Permanganate (KMnO4)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of N-(2-Thienylmethyl)-2,5-dimethylpyrrole:

-

In a round-bottom flask, dissolve 2-thiophenemethanamine (1.0 eq) in glacial acetic acid.

-

Add acetonylacetone (1.05 eq) dropwise to the solution.

-

Heat the mixture to reflux (approx. 120°C) for 2-3 hours, monitoring the reaction progress by TLC.

-

After cooling, neutralize the mixture with aqueous NaOH solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrrole intermediate.

-

-

Synthesis of this compound:

-

Cool a flask containing DMF to 0°C and slowly add POCl3 (1.1 eq) to form the Vilsmeier reagent.

-

Add a solution of the pyrrole intermediate from Step 1 in DCM to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Hydrolyze the reaction by pouring it onto ice and adding aqueous NaOH solution until basic.

-

Extract the resulting aldehyde with DCM, dry, and concentrate.

-

Dissolve the crude aldehyde in an aqueous acetone solution containing NaOH.

-

Add a solution of KMnO4 (2.0 eq) portion-wise, maintaining the temperature below 30°C.

-

Stir until the purple color disappears. Filter off the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry to yield the final compound.

-

Synthesis Workflow Diagram

Caption: A two-step synthetic workflow for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural architecture of this compound makes it a compelling scaffold for medicinal chemistry programs. Heterocyclic compounds, particularly those containing pyrrole, are foundational to many commercial drugs.

-

Scaffold for Lead Generation: The molecule can be considered a "fragment" or scaffold that can be elaborated upon. The carboxylic acid group is a key functional handle, enabling the synthesis of a wide array of derivatives such as amides, esters, and alcohols via well-established coupling chemistries.[4]

-

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profile, which can be advantageous for fine-tuning a drug candidate's properties.

-

Potential Therapeutic Areas: While specific biological activity for this exact compound is not widely documented, its structural motifs are present in molecules investigated for various therapeutic applications, including:

-

Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature carboxylic acid moieties and aromatic/heteroaromatic rings.

-

Antimicrobial agents: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial compounds.

-

Kinase Inhibitors: The N-substituted pyrrole structure can serve as a hinge-binding motif in various protein kinase inhibitors, which are crucial in oncology research.

-

Molecular Scaffolding Strategy Diagram

Caption: Role as a versatile scaffold for generating diverse chemical libraries.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are paramount to ensure safety. While specific toxicity data for this compound is limited, information can be extrapolated from similar chemical classes.

-

Hazard Identification: Based on related structures, the compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[5]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its synthesis is achievable through reliable and scalable chemical transformations like the Paal-Knorr synthesis and Vilsmeier-Haack reaction. The presence of a versatile carboxylic acid handle on a biologically relevant pyrrole-thiophene scaffold makes it an attractive starting point for the development of new chemical entities in various drug discovery programs. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their research and development workflows.

References

- 1. echemi.com [echemi.com]

- 2. 2,5-Dimethyl-1-(thien-2-ylmethyl)pyrrole-3-carboxylic acid [cymitquimica.com]

- 3. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid | C11H11NO2S | CID 2808627 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Anticipated Biological Activity of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the potential biological activities of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid. While direct experimental data on this specific molecule is not extensively available in current literature, a thorough examination of its structural components—a substituted pyrrole-3-carboxylic acid core and a thienylmethyl group—provides a strong basis for predicting its pharmacological potential. This guide synthesizes findings from related compounds to hypothesize primary areas of biological relevance, including anticancer, anti-inflammatory, and antimicrobial activities. Furthermore, we propose a structured, multi-stage research workflow to systematically investigate these hypotheses, complete with detailed experimental protocols. This whitepaper is intended to serve as a foundational resource for initiating and guiding research and development efforts focused on this promising, yet underexplored, chemical entity.

Introduction and Compound Overview

This compound (CAS No: 306936-14-1) is a heterocyclic compound belonging to the pyrrole class of molecules.[1] The pyrrole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological functions.[2][3][4] The structure of the title compound is characterized by a central 2,5-dimethylpyrrole ring, a carboxylic acid group at the 3-position, and a 2-thienylmethyl substituent on the pyrrole nitrogen. Each of these structural motifs contributes to the potential for significant biological activity.

The pyrrole core itself is associated with a diverse range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[2][4] The carboxylic acid moiety provides a key functional group for interacting with biological targets, often through hydrogen bonding, and can influence the compound's pharmacokinetic properties. The thienylmethyl group, a bioisostere of a benzyl group, can modulate lipophilicity and target engagement.

Given the absence of specific biological data for this compound, this guide will employ a "read-across" approach, leveraging the known activities of structurally analogous compounds to build a robust hypothesis for its potential therapeutic applications.

Hypothesized Biological Activities Based on Structural Analogs

The biological potential of this compound can be inferred from the activities of compounds sharing its core structural features. The following sections detail the evidence supporting potential anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Potential

The pyrrole-3-carboxylic acid scaffold is a well-established pharmacophore in the design of anticancer agents. Numerous studies have demonstrated the potent antiproliferative activity of derivatives of this core structure.

-

Tyrosine Kinase Inhibition: A notable example is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib contains a substituted pyrrole ring, and its discovery was based on the optimization of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid amides.[5] This highlights the potential of the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid moiety to serve as a scaffold for potent kinase inhibitors.

-

Broad-Spectrum Antitumor Activity: Research into 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety has revealed compounds with broad-spectrum antitumor potency against cell lines such as HepG2, A549, and Skov-3, in some cases exceeding the activity of Sunitinib in vitro.[6]

-

VEGFR-2 Inhibition: Molecular docking studies have suggested that pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives may exhibit their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[7]

The presence of the 2,5-dimethylpyrrole-3-carboxylic acid core in the title compound strongly suggests that it may possess antiproliferative properties, potentially through the inhibition of protein kinases crucial for cancer cell growth and survival.

Anti-inflammatory Properties

Pyrrole derivatives are also recognized for their anti-inflammatory effects, often mediated through the inhibition of key enzymes in the inflammatory cascade.

-

COX and LOX Inhibition: Several pyrrole-containing compounds are known non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac, which act by inhibiting cyclooxygenase (COX) enzymes.[8] More recent research has focused on developing dual inhibitors of COX-2 and lipoxygenase (LOX), which may offer a safer alternative to traditional NSAIDs.[9] Novel pyrrole derivatives have been identified as potent soybean LOX inhibitors, with some hybrids also demonstrating significant COX-2 inhibitory activity.[9]

-

Inhibition of Pro-inflammatory Cytokines: Certain N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors, and other pyrrole derivatives have shown inhibitory activity against the pro-inflammatory cytokine TNF-α.[8]

The structural similarity of this compound to known anti-inflammatory pyrroles suggests its potential to modulate inflammatory pathways.

Antimicrobial Activity

The pyrrole scaffold is a recurring motif in compounds with antimicrobial properties.

-

Broad-Spectrum Antibacterial Potential: Pyrrole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] For instance, highly substituted pyrrole-3-carboxaldehydes have shown significant activity against Pseudomonas putida.[2]

-

Targeting Bacterial Topoisomerases: The lead compound 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid has shown potent antibacterial activity against a wide range of multidrug-resistant strains by targeting bacterial topoisomerases.[2]

-

Antifungal Activity: Substituted pyrrole carboxamides have been investigated as agricultural fungicides that act by inhibiting Complex II in the mitochondrial respiratory chain.[10]

These examples indicate that this compound could be a candidate for development as a novel antimicrobial agent.

Proposed Research Workflow for Biological Characterization

To systematically evaluate the hypothesized biological activities of this compound, a phased experimental approach is recommended. The following workflow provides a roadmap for a comprehensive investigation, from initial screening to preliminary mechanism of action studies.

Caption: Proposed research workflow for the biological characterization of this compound.

Phase 1: Initial In Vitro Screening

The primary objective of this phase is to conduct broad-based screening to identify any significant biological activity.

Protocol 1: Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay: Submit the compound to the National Cancer Institute (NCI) for screening against their panel of 60 human tumor cell lines at a single high concentration (e.g., 10 µM).

-

Data Analysis: Analyze the growth inhibition data to identify any cell lines that are particularly sensitive to the compound.

Protocol 2: Antimicrobial Susceptibility Testing

-

Panel Selection: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to CLSI guidelines.

-

Data Analysis: The MIC value is the lowest concentration of the compound that prevents visible growth of the microorganism.

Protocol 3: Anti-inflammatory Enzyme Inhibition Assays

-

Enzyme Assays: Perform in vitro enzyme inhibition assays for COX-1, COX-2, and 5-lipoxygenase (5-LOX). Commercially available assay kits can be used.

-

Data Analysis: Calculate the percentage of enzyme inhibition at a single high concentration of the test compound.

Phase 2: Dose-Response and Selectivity Studies

If promising activity is observed in Phase 1, the next step is to quantify the potency and selectivity of the compound.

Protocol 4: IC50 Determination for Antiproliferative Activity

-

Cell Culture: Culture the most sensitive cancer cell lines identified in the NCI-60 screen.

-

Dose-Response: Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Viability Assay: Determine cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50).

Protocol 5: Kinase Selectivity Profiling

-

Assay: If the compound shows significant anticancer activity, profile its inhibitory activity against a panel of protein kinases (e.g., a commercial kinase screening service).

-

Data Analysis: Identify the specific kinases that are inhibited by the compound and determine the IC50 values for the most sensitive targets.

Phase 3: Preliminary Mechanism of Action Studies

For compounds with potent and selective activity, initial studies should be conducted to elucidate the mechanism by which they exert their biological effects.

Protocol 6: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Protocol 7: Apoptosis Assay

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration.

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Summary and Interpretation

The following table provides a template for summarizing the key data that would be generated from the proposed research workflow.

| Assay Type | Parameter | Predicted Outcome Based on Analogs |

| Anticancer | ||

| NCI-60 Screen | Growth Inhibition (%) | Significant inhibition in specific cell lines (e.g., leukemia, renal, colon) |

| IC50 Determination | IC50 (µM) | Potentially in the low micromolar to nanomolar range |

| Kinase Profiling | Target Kinase(s) | Possible inhibition of VEGFR, PDGFR, or other oncogenic kinases |

| Anti-inflammatory | ||

| COX-1/COX-2 Assay | IC50 (µM) | Potential for selective COX-2 inhibition |

| 5-LOX Assay | IC50 (µM) | Possible inhibitory activity |

| Antimicrobial | ||

| MIC Assay | MIC (µg/mL) | Potential for activity against Gram-positive and/or Gram-negative bacteria |

Conclusion

While this compound is a relatively uncharacterized molecule, a systematic analysis of its structural components and the biological activities of related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The pyrrole-3-carboxylic acid scaffold is a proven pharmacophore in the development of anticancer, anti-inflammatory, and antimicrobial drugs. The proposed research workflow offers a clear and logical path for the comprehensive biological evaluation of this compound. The findings from these studies will be crucial in determining the therapeutic potential of this compound and guiding its future development.

References

- 1. echemi.com [echemi.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid: Discovery, Synthesis, and Historical Context

This guide provides a comprehensive technical overview of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, a heterocyclic compound situated at the intersection of medicinal chemistry and synthetic organic chemistry. We will delve into its initial discovery, detail the logical and established methods for its synthesis, and place it within the broader context of pyrrole derivatives as pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's origins and chemical rationale.

Executive Summary: A Molecule of Pharmaceutical Interest

This compound emerged from the drug discovery pipeline of Exelixis, Inc., a company focused on the development of new cancer therapies.[1] First disclosed in a patent application with a priority date of July 30, 2004, this compound was part of a broader exploration of pyrrole derivatives as potential pharmaceutical agents.[2] Its structure, which combines a decorated pyrrole core with a thienylmethyl substituent, is indicative of a targeted design strategy aimed at developing novel therapeutics. While this specific molecule has not become a marketed drug, its history is intrinsically linked to the extensive research and development efforts in modern oncology. The commercial availability of this compound from suppliers like Thermo Scientific and Sigma-Aldrich today facilitates further research into its properties and potential applications.[3]

The Genesis: Discovery within a Pharmaceutical Framework

The discovery of this compound is best understood not as a singular event, but as a product of a systematic investigation into novel chemical scaffolds for therapeutic use. The key document in its history is the patent application WO2006012642A2, filed by Exelixis, Inc.[2] This patent describes a large library of pyrrole derivatives intended to treat a variety of diseases, with a strong implication for cancer therapy given Exelixis's focus.

The core scientific rationale for the synthesis of this and related compounds was to explore the chemical space around the pyrrole nucleus, a well-known "privileged scaffold" in medicinal chemistry. Pyrrole rings and their derivatives are found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

The specific combination of substituents in this compound—the dimethylated pyrrole, the carboxylic acid at the 3-position, and the N-thienylmethyl group—was likely a deliberate choice to modulate the molecule's physicochemical properties (such as solubility and lipophilicity) and its potential interactions with biological targets. The thiophene ring, in particular, is a common bioisostere for a phenyl ring, often used by medicinal chemists to improve metabolic stability or to fine-tune binding to a target protein.

Synthetic Pathways: From Precursors to Final Compound

The synthesis of N-substituted pyrrole-3-carboxylic acids is a well-established field in organic chemistry. The most logical and widely applicable method for constructing the core of this compound is the Paal-Knorr pyrrole synthesis . This reaction is a robust and high-yielding method for forming a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[4][5]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward approach based on the Paal-Knorr reaction. The key disconnection is at the C-N bonds of the pyrrole ring, leading back to two primary precursors: a 1,4-dicarbonyl compound and a primary amine.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

The following protocol is a generalized yet detailed procedure based on established Paal-Knorr methodologies, providing a self-validating system for the synthesis of the title compound.

Step 1: Paal-Knorr Cyclization to form the Pyrrole Ester

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of ethyl 2-acetyl-5-oxohexanoate in a suitable solvent such as ethanol or acetic acid.

-

Amine Addition: To the stirred solution, add 1.0 to 1.1 equivalents of thiophen-2-ylmethanamine.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The use of a mild acid catalyst, such as a catalytic amount of p-toluenesulfonic acid, can accelerate the reaction, although in many cases, it proceeds well without one.[6]

-

Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 2,5-dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylate.

Step 2: Saponification (Ester Hydrolysis) to the Carboxylic Acid

-

Hydrolysis Setup: Dissolve the purified pyrrole ester from Step 1 in a mixture of ethanol and water.

-

Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (80-100 °C) for 1-3 hours, or until the ester is fully consumed (as monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and then acidify with a strong acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH 2-3). The carboxylic acid product will typically precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Caption: Experimental workflow for the synthesis.

Physicochemical and Biological Properties (Inferred)

While specific biological data for this compound is not publicly available in peer-reviewed literature, we can infer its likely properties and intended use from the Exelixis patent and the general characteristics of this class of compounds.

| Property | Value / Characteristic | Source / Rationale |

| Molecular Formula | C12H13NO2S | [7] |

| CAS Number | 306936-14-1 | [7] |

| Intended Application | Pharmaceutical Agent | [2] |

| Potential Biological Target | Protein Kinases (Common for Exelixis compounds) | Inferred from company focus[1] |

| Likely Biological Activity | Antiproliferative / Anticancer | Inferred from patent context[2][8] |

The patent covering this molecule describes the use of such compounds in treating "abnormal cell growth," which strongly points to an intended application in oncology. Many of Exelixis's successful drugs, such as Cabozantinib, are inhibitors of protein kinases, which are key regulators of cell growth and proliferation. It is highly probable that this compound was synthesized and tested for activity against one or more protein kinase targets. However, without specific data, this remains a well-informed hypothesis.

Conclusion and Future Outlook

This compound is a molecule born from the rigorous process of pharmaceutical research and development. Its history is preserved primarily within the patent literature, marking a specific point in the exploration of pyrrole derivatives as potential drugs.[2] While it may not have progressed to clinical trials, its existence and the well-defined synthetic routes to its creation provide a valuable data point for medicinal chemists and drug discovery scientists.

The logical and efficient synthesis via the Paal-Knorr reaction makes this compound and its analogs readily accessible for further study.[4][5] Future research could involve screening this molecule against a broader panel of biological targets, exploring its potential as a fragment for fragment-based drug discovery, or using it as a scaffold for the creation of new, more potent derivatives. Its story underscores the vast number of novel chemical entities that are created in the pursuit of new medicines, each with its own unique scientific rationale and history.

References

- 1. Exelixis Announces Update on Second Patent Litigation Trial with MSN Laboratories | Exelixis, Inc. [ir.exelixis.com]

- 2. WO2006012642A2 - Pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 3. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid: A Technical Guide for Researchers

Introduction: A Molecule of Interest in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic design of novel chemical entities with diverse pharmacological profiles is paramount. The heterocyclic compound, 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid (CAS No: 306936-14-1), emerges as a molecule of significant interest, positioned at the intersection of proven pharmacophores.[1] This guide provides an in-depth exploration of the potential research applications of this compound, offering a scientific rationale and actionable experimental frameworks for its investigation as a potential therapeutic agent.

This molecule incorporates three key structural motifs, each with a well-documented history in medicinal chemistry: a 2,5-dimethylpyrrole core, a thienylmethyl substituent at the N1 position, and a carboxylic acid group at the 3-position. The pyrrole ring is a foundational component in numerous biologically active compounds, exhibiting a wide array of activities including anti-inflammatory, antimicrobial, and anticancer properties.[2] The thiophene ring, a bioisostere of the phenyl group, is a prevalent scaffold in many approved drugs and is known to contribute to various pharmacological activities, notably in oncology.[3][4][5][6] The carboxylic acid moiety is a crucial functional group that can participate in critical drug-receptor interactions and influence the pharmacokinetic profile of a compound.[7][8][9][10][11]

The convergence of these three motifs in a single molecular entity suggests a high probability of synergistic or novel biological activities. This guide will delve into the most promising avenues of research for this compound, with a primary focus on its potential as an anti-inflammatory and anticancer agent.

Compound Profile and Synthesis

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid |

| CAS Number | 306936-14-1 |

| Molecular Formula | C12H13NO2S |

| Molecular Weight | 235.30 g/mol |

Proposed Synthesis Route: The Paal-Knorr Pyrrole Synthesis

A robust and well-established method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[12][13][14][15] For the synthesis of this compound, a plausible approach would involve the reaction of a 1,4-dicarbonyl precursor with 2-(aminomethyl)thiophene.

Step-by-Step Synthesis Protocol:

-

Preparation of the 1,4-Dicarbonyl Precursor: The synthesis would commence with a suitable 1,4-dicarbonyl compound that would yield the desired 2,5-dimethyl and 3-carboxylic acid substitution pattern on the pyrrole ring.

-

Paal-Knorr Condensation: The 1,4-dicarbonyl precursor is then reacted with 2-(aminomethyl)thiophene in a suitable solvent, such as ethanol or acetic acid. The reaction is typically heated to facilitate cyclization.[13]

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final compound.

Caption: Paal-Knorr synthesis workflow for the target compound.

Potential Research Application 1: Anti-Inflammatory Agent

Scientific Rationale:

The pyrrole scaffold is a well-known component of many non-steroidal anti-inflammatory drugs (NSAIDs).[16] Specifically, pyrrole derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2][16] The presence of a carboxylic acid group is a common feature in many NSAIDs, as it is often crucial for binding to the active site of COX enzymes.[10] Furthermore, some thiophene-containing molecules have also demonstrated anti-inflammatory properties.[6] The combination of these structural features in this compound makes it a strong candidate for investigation as a novel anti-inflammatory agent, potentially acting as a COX inhibitor.

Proposed Experimental Workflow:

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Detailed Experimental Protocols:

1. In Vitro COX-1 and COX-2 Inhibition Assay:

-

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Prepare a series of dilutions of the test compound and known COX inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) as controls.

-

Incubate the enzymes (ovine or human recombinant COX-1 and COX-2) with the test compound or controls.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit's instructions.

-

Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

-

2. In Vitro Anti-inflammatory Activity in Macrophages:

-

Objective: To assess the compound's ability to suppress the production of pro-inflammatory mediators in immune cells.

-

Methodology:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[17][18][19]

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Measure nitric oxide (NO) production using the Griess reagent assay.

-

Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

-

3. In Vivo Carrageenan-Induced Paw Edema Model:

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound in an acute inflammation model.

-

Methodology:

-

Administer the test compound or a vehicle control to groups of rats or mice via oral gavage or intraperitoneal injection.

-

After a predetermined time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

-

Potential Research Application 2: Anticancer Agent

Scientific Rationale:

Both pyrrole and thiophene derivatives have been extensively investigated for their anticancer properties.[3][4][5][6][20] Thiophene-containing compounds have been shown to inhibit various signaling pathways implicated in cancer progression.[3][4] Similarly, substituted pyrroles have demonstrated potent anti-proliferative activity against various cancer cell lines.[20][21] The specific structural arrangement of this compound, with its distinct electronic and steric properties, may allow it to interact with novel or established anticancer targets. Potential mechanisms of action could include the inhibition of protein kinases, interference with DNA synthesis, or induction of apoptosis.

Proposed Experimental Workflow:

Caption: Experimental workflow for evaluating anticancer potential.

Detailed Experimental Protocols:

1. In Vitro Cancer Cell Line Screening:

-

Objective: To assess the cytotoxic and anti-proliferative effects of the compound against a panel of human cancer cell lines.

-

Methodology:

-

Select a diverse panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Determine cell viability using assays such as MTT, SRB, or CellTiter-Glo.

-

Calculate the IC50 value for each cell line to identify sensitive cancer types.

-

2. Apoptosis and Cell Cycle Analysis:

-

Objective: To investigate the mechanism of cell death induced by the compound.

-

Methodology:

-

Treat a sensitive cancer cell line with the compound at its IC50 concentration.

-

Apoptosis: Stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

-

Cell Cycle: Fix the cells, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

3. In Vivo Human Tumor Xenograft Model:

-

Objective: To evaluate the in vivo antitumor efficacy of the compound.

-

Methodology:

-

Implant a sensitive human cancer cell line subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice according to a predetermined schedule and route.

-

Monitor tumor growth by measuring tumor volume regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic combination of a substituted pyrrole, a thiophene ring, and a carboxylic acid moiety provides a strong rationale for its investigation as both an anti-inflammatory and an anticancer compound. The experimental workflows and protocols detailed in this guide offer a comprehensive roadmap for elucidating the pharmacological profile of this molecule.